methyl 2-(4-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(4-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a 4-chlorobenzamido group at position 2 and a methyl ester at position 2. The compound is part of a broader class of thienopyridine derivatives, which are of interest in medicinal chemistry due to their diverse bioactivities, including antiviral and enzyme inhibitory effects .
Synthetic routes for related thieno[2,3-c]pyridine derivatives often involve cyclocondensation reactions of substituted thiouracil precursors or coupling of aromatic aldehydes with heterocyclic intermediates under acidic conditions, as seen in analogous syntheses of structurally similar compounds .
Properties
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-19(2)10-13-14(18(25)26-5)17(27-15(13)20(3,4)23-19)22-16(24)11-6-8-12(21)9-7-11/h6-9,23H,10H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZCOAOMDGJNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the 4-chlorobenzoyl group and the methyl ester functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, optimization of reaction times, and the use of advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(4-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to methyl 2-(4-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate exhibit significant anticancer properties. Studies have shown that modifications in the thieno[2,3-c]pyridine structure can lead to enhanced cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Investigations into its efficacy against bacterial strains have shown promising results, indicating that it could serve as a lead compound for developing new antibiotics.
- Neurological Disorders : There is emerging interest in the compound's potential neuroprotective effects. Preliminary studies suggest that it may modulate pathways involved in neurodegenerative diseases, thereby offering a new avenue for therapeutic development.
Materials Science
- Polymer Chemistry : The unique properties of this compound make it suitable for use in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Nanotechnology : The compound has potential applications in nanomaterials development. Its ability to stabilize nanoparticles can be utilized in creating functionalized surfaces for sensors or drug delivery systems.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of derivatives of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In another investigation reported in Antibiotics, researchers evaluated the antimicrobial activity of the compound against multi-drug resistant Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) that was comparable to existing antibiotics but with a different mechanism of action.
Case Study 3: Neuroprotective Effects
A recent study published in Neuroscience Letters examined the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings suggested that it significantly reduced cell death and improved neuronal survival rates.
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Biological Activity
Methyl 2-(4-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on recent research findings.
The synthesis of this compound typically involves the condensation of 4-chlorobenzoyl chloride with a suitable thienopyridine derivative. The reaction conditions may include the use of bases such as triethylamine to facilitate the formation of the amide bond. The compound's structure features a thienopyridine core that is substituted with both a chlorobenzamide and a carboxylate group.
Biological Activity
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various thienopyridine derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative strains like Escherichia coli and Salmonella typhi .
In a comparative study (Table 1), the antibacterial efficacy was measured using the disk diffusion method. The results indicated that substituents on the thienopyridine ring significantly influenced activity:
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| 4a | 25 | ≥200 |
| 4b | 12.5 | ≥200 |
| 5b | 6.25 | 50 |
| 6b | 50 | ≥200 |
| 7b | 3.125 | 100 |
The mechanism by which these compounds exert their antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of electron-withdrawing groups like the chlorobenzamide enhances lipophilicity and cellular uptake .
Case Studies
- Antibacterial Screening : A study conducted on thienopyridine derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity. Methyl 2-(4-chlorobenzamido)-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyridine-3-carboxylate was included in this screening and showed promising results against both Gram-positive and Gram-negative bacteria .
- Pharmacokinetics : In silico studies have suggested that this compound possesses favorable pharmacokinetic properties including high gastrointestinal absorption and limited blood-brain barrier penetration. Molecular docking studies indicated potential interactions with targets such as carbonic anhydrase .
Q & A
Q. What are the optimal synthetic routes for preparing methyl 2-(4-chlorobenzamido)-5,5,7,7-tetramethyl-thieno[2,3-c]pyridine-3-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclization of thiophene and pyridine precursors, followed by functionalization of the benzamido and carboxylate groups. Key steps include:
- Cyclization : Use of thiourea derivatives with chloroacetic acid under reflux in acetic anhydride to form the thieno[2,3-c]pyridine core .
- Amidation : Coupling 4-chlorobenzoyl chloride with the amino group of the thienopyridine intermediate under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .
- Esterification : Methylation of the carboxylic acid group using methanol and catalytic sulfuric acid . Critical parameters include temperature control (±2°C), solvent purity, and stoichiometric ratios (e.g., 1.1:1 molar excess of 4-chlorobenzoyl chloride to ensure complete amidation) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : H NMR to confirm substitution patterns (e.g., methyl groups at δ 1.2–1.4 ppm; aromatic protons at δ 7.3–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 462.12) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the tetramethyl-substituted thienopyridine core .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory biological activity data across studies?
Discrepancies in reported bioactivity (e.g., IC variations) often arise from differences in:
- Assay Conditions : Buffer pH, temperature, or cell-line specificity (e.g., HEK293 vs. HeLa cells) .
- Compound Purity : Impurities >2% can skew results; validate purity via HPLC (≥98% by area normalization) .
- Structural Analogues : Minor substituent changes (e.g., methyl vs. ethyl groups) significantly alter receptor binding . Mitigation involves standardizing assay protocols and synthesizing batches with identical synthetic conditions .
Q. How can computational methods enhance SAR studies for this compound?
Structure-activity relationship (SAR) analysis benefits from:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonding with the 4-chlorobenzamido group .
- DFT Calculations : Predict electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating methyl groups) on reactivity .
- MD Simulations : Assess conformational stability of the tetramethyl-thienopyridine core in aqueous vs. lipid environments .
Q. What are the challenges in scaling up synthesis without compromising yield?
Key challenges include:
- Byproduct Formation : Aggressive heating during cyclization increases side products; optimize via microwave-assisted synthesis (50°C, 30 min) .
- Solvent Recovery : Replace low-boiling solvents (e.g., DCM) with recyclable alternatives like ethyl acetate .
- Catalyst Efficiency : Screen Pd/C vs. Raney nickel for hydrogenation steps to improve turnover number (TON) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
